molecular formula C20H12ClNO3S B2886214 N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide CAS No. 883956-73-8

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Cat. No. B2886214
CAS RN: 883956-73-8
M. Wt: 381.83
InChI Key: QNCUBCSHGLAOKK-UHFFFAOYSA-N
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Description

“N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide” is a derivative of 4H-chromenes . 4H-chromenes are known to possess potent anticancer and anticonvulsant activities . This molecule was discovered for the treatment of cancer and related diseases .


Synthesis Analysis

The synthesis of this compound involves a one-port synthesis method . A side amide chain was substituted in multiple steps on the amine group of chromene . The synthesis process also involved computational techniques, including common pharmacophore model, atom-based 3D-QSAR, and molecular dynamic (MD) simulation .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4H-chromene backbone . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the substitution of a side amide chain on the amine group of chromene . The aldehyde group was selected as the active group to bind to the protein during conjugation .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the treatment of cancer . Specifically, it has been found to be active against the human colon adenocarcinoma cell line (HT-29) using the sulforhodamine B (SRB) assay . Among the fifteen tested compounds, two derivatives of the compound were found to inhibit the growth of HT-29 cells .

Anticonvulsant Activity

The compound also exhibits anticonvulsant activity . This was detected using the maximal electroshock seizure (MES) model and subcutaneous Metrazol Seizure Threshold Test (scMET) in albino Wistar rats . Some derivatives of the compound exhibited the anticonvulsant effect at various doses .

Neurotoxicity Evaluation

The neurotoxicity of the compound was evaluated using the rotarod test . This test is used to assess the balance and coordination of rodents and can be used to determine the neurotoxic effects of a compound .

Molecular Docking Studies

Before the synthesis of the compound, docking studies were performed using various molecular targets . This helps in understanding the interaction of the compound with different biological targets and can guide the design of more potent derivatives .

Pharmacokinetic Profile Prediction

The computational study of the titled compounds was performed to predict the pharmacokinetic profile . This includes the prediction of properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) which are crucial in drug development .

Antibacterial Activity

The compound has also shown antibacterial activity against both gram-positive and gram-negative bacterial strains . This includes Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

properties

IUPAC Name

N-(6-chloro-4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-13-8-9-15-14(11-13)18(23)17(12-5-2-1-3-6-12)20(25-15)22-19(24)16-7-4-10-26-16/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUBCSHGLAOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

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